Cbdhq
Overview
Description
Cannabidiol (CBD) is a non-psychoactive cannabinoid found in the Cannabis sativa plant. CBD has been used for centuries for medicinal purposes, and it is now gaining attention as an alternative therapy for various medical conditions. CBD has been studied for its potential anti-inflammatory, anti-anxiety, anti-psychotic, anti-nausea, anti-epileptic, and anti-cancer properties. CBD is also being studied for its potential therapeutic applications in the treatment of neurological disorders, pain management, and other medical conditions. CBD has been found to interact with the body’s endocannabinoid system, which is responsible for regulating homeostasis, or balance, in the body. CBD has also been found to interact with other neurotransmitters and receptors in the body, including serotonin and dopamine.
Scientific Research Applications
Pharmacological Inhibition : CBDHQ is known to inhibit hepatic microsomal drug-metabolizing enzymes, acting as a stronger inhibitor than cannabidiol (CBD) itself. This is due to its effect on decreasing cytochrome P-450 content, which is crucial for drug metabolism (Watanabe et al., 1991).
Reactive Oxygen Species (ROS) Generation : Research has shown that this compound, formed during the hepatic microsomal metabolism of CBD, is capable of generating reactive oxygen species (ROS) and inducing cell toxicity. This points towards its potential impact on oxidative stress and related diseases (Usami et al., 2008).
Bioanalytical Applications : While not directly related to this compound, it's worth noting that cellphone-based devices (CBDs) are being used in bioanalytical sciences for a variety of applications including digital microscopy and bio-sensing. This demonstrates the broader context of CBD-related research in technological applications (Vashist et al., 2014).
Mechanism of Action
Target of Action
The primary target of HU-331, also known as Cannabidiol Hydroxyquinone (CBDHQ), is human topoisomerase IIα . This enzyme plays a crucial role in DNA replication and transcription, and is a known target for anticancer drugs .
Mode of Action
HU-331 acts as a catalytic inhibitor of topoisomerase II . It is believed to inhibit the enzyme by enzymatic ligation .
Biochemical Pathways
HU-331 inhibits the catalytic activity of topoisomerase II, hindering the enzyme’s ability to alter the topological states of DNA during transcription . This inhibition disrupts the normal function of the enzyme, leading to anticancer effects .
Pharmacokinetics
Its efficacy against human cancer cell lines in vitro and against in vivo grafts of human tumors in nude mice suggests it has bioavailability .
Result of Action
HU-331 has shown significant anticancer activity. It inhibits human topoisomerase IIα, leading to the death of cancer cells . Importantly, it does this without causing some of the known adverse events associated with traditional anticancer agents .
Action Environment
It is synthesized from cannabidiol, a cannabinoid in the cannabis sativa plant , suggesting that the availability and quality of the source plant may influence the production and efficacy of HU-331.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
In biochemical reactions, Cannabidiol Hydroxy Quinone interacts with various enzymes and proteins. For instance, it has been found to inhibit the hepatic microsomal drug-metabolizing enzymes of mice . This inhibitory effect is stronger than that of CBD .
Cellular Effects
Cannabidiol Hydroxy Quinone has significant effects on various types of cells and cellular processes. It influences cell function by decreasing the total heme content by 21% and free SH groups by 11% in the microsomes .
Molecular Mechanism
At the molecular level, Cannabidiol Hydroxy Quinone exerts its effects through the decrease of cytochrome P-450 content . This suggests that it may bind to this enzyme, inhibiting its function and leading to changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that it has a strong inhibitory effect on hepatic microsomal drug-metabolizing enzymes .
Metabolic Pathways
Cannabidiol Hydroxy Quinone is involved in the metabolic pathways related to the metabolism of CBD. It interacts with enzymes such as cytochrome P-450 .
properties
IUPAC Name |
3-hydroxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylcyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-5-6-7-8-15-12-18(22)19(21(24)20(15)23)17-11-14(4)9-10-16(17)13(2)3/h11-12,16-17,24H,2,5-10H2,1,3-4H3/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXXEUARVHTWQF-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=O)C(=C(C1=O)O)C2C=C(CCC2C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=O)C(=C(C1=O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929758 | |
Record name | Cannabidiol hydroxyquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10929758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
137252-25-6 | |
Record name | 3-Hydroxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-2,5-cyclohexadiene-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137252-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cannabidiol hydroxyquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137252256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cannabidiol hydroxyquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10929758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HU-331 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7Q196L4AU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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